Product packaging for Hexyl 2R-methylbutyrate(Cat. No.:CAS No. 144831-66-3)

Hexyl 2R-methylbutyrate

Cat. No.: B1147891
CAS No.: 144831-66-3
M. Wt: 186.29
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Description

Contextualizing Hexyl 2R-Methylbutyrate within Esters of Biological Origin

This compound belongs to the vast class of volatile esters, which are organic compounds responsible for the natural aromas of many fruits and flowers. scielo.br These esters are synthesized in plants through various biosynthetic pathways, primarily involving fatty acids and amino acids. usp.br As a specific example, Hexyl 2-methylbutyrate (B1264701) is a naturally occurring ester found in a variety of plants and fruits. nih.gov It is a notable contributor to the complex aroma profile of apples, where it has been identified as a key odor-active compound in numerous cultivars, including Golden Reinders and Honeycrisp. mdpi.comuliege.benih.govmdpi.com Its presence is not limited to apples; it has also been reported in other natural sources such as sweet cherry, quince, and lemon verbena oil. flavscents.com

Significance of Chirality in this compound Studies

The designation "2R" in this compound refers to the specific three-dimensional arrangement, or stereochemistry, at the second carbon atom of the methylbutyrate portion of the molecule. This carbon is a chiral center, meaning the molecule is non-superimposable on its mirror image, known as its enantiomer, (S)-2-methylbutanoate. The existence of these two enantiomeric forms is a critical aspect of its chemistry and biological function. wikipedia.org

The significance of chirality is profound because enantiomers of a compound can exhibit markedly different biological and sensory properties. mdpi.com This is evident in the precursor molecule, 2-methylbutanoic acid, where the (S)-enantiomer possesses a sweet, fruity aroma, while the (R)-enantiomer is described as having a pungent, cheesy odor. wikipedia.org Consequently, the specific chirality of the ester, this compound, is crucial in determining its exact aroma profile. The biosynthesis of these compounds in plants is often stereoselective, meaning that one enantiomer is typically produced in a higher amount than the other, a result of the high stereoselectivity of the enzymes involved. scielo.br This natural enantiomeric distribution is a key focus in authenticity control of food flavorings, as a racemic mixture (an equal mix of both R and S enantiomers) may indicate a synthetic origin. acs.orgacs.org

Overview of Research Trajectories for this compound

Research concerning this compound has progressed along several key trajectories, driven by its importance in the flavor, fragrance, and food science industries.

Another significant research trajectory is the synthesis of Hexyl 2-methylbutyrate . This includes both traditional chemical synthesis and biocatalytic methods. Chemical synthesis can be achieved through the esterification of n-hexanol with 2-methylbutanoic acid. chemicalbook.com However, there is growing interest in enzymatic and biocatalytic routes, which can offer higher stereoselectivity, yielding enantiomerically enriched products like this compound. scielo.brmdpi.com These methods are considered "greener" and can produce compounds that may be labeled as "natural," a significant factor in the food and fragrance industries. axxence.dethegoodscentscompany.com

Finally, a crucial line of research involves the chiral analysis for authenticity control . Given that the enantiomeric ratio of chiral flavor compounds can indicate their origin (natural vs. synthetic), methods for chirospecific analysis are vital. acs.orgacs.org Research focuses on developing and refining techniques, such as multidimensional gas chromatography, to accurately determine the enantiomeric excess of compounds like this compound in commercial products. acs.org This ensures the authenticity of natural flavorings and helps to prevent economic fraud.

Data Tables

Physical and Chemical Properties of Hexyl 2-methylbutyrate

PropertyValueReference
Molecular Formula C₁₁H₂₂O₂ nih.govchemicalbook.com
Molecular Weight 186.29 g/mol chemicalbook.comsigmaaldrich.com
CAS Number 10032-15-2 chemicalbook.comsigmaaldrich.com
Appearance Colorless liquid wikipedia.org
Boiling Point 217-219 °C chemicalbook.comsigmaaldrich.com
Density 0.857 g/mL at 25 °C chemicalbook.comsigmaaldrich.com
Refractive Index n20/D 1.419 sigmaaldrich.comscientificlabs.co.uk
Odor Profile Green, waxy, fruity, apple, spicy, tropical flavscents.comsigmaaldrich.com

Properties

CAS No.

144831-66-3

Molecular Formula

C11H22O2

Molecular Weight

186.29

Purity

95% min.

Synonyms

Hexyl 2R-methylbutyrate

Origin of Product

United States

Advanced Methodologies for Characterization and Quantification of Hexyl 2r Methylbutyrate

Chromatographic Techniques for Enantiomeric Separation and Analysis

Chromatographic methods are paramount for the successful separation of enantiomers. Due to their identical physical and chemical properties in an achiral environment, specialized chiral stationary phases or derivatization techniques are necessary to achieve resolution.

Chiral Gas Chromatography (GC) with Specific Stationary Phases

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile enantiomers like hexyl 2-methylbutyrate (B1264701). The key to this separation lies in the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Cyclodextrin (B1172386) derivatives are among the most effective and widely used CSPs for this purpose. gcms.cznih.gov These cyclic oligosaccharides possess a chiral cavity, and by modifying the hydroxyl groups on their structure, various selectivities can be achieved. For the separation of 2-methylbutyrate esters, derivatized beta-cyclodextrins have shown significant success. For instance, stationary phases like the Rt-βDEXse, which is a derivatized beta-cyclodextrin, have demonstrated the ability to resolve the enantiomers of ethyl-2-methylbutyrate. gcms.cz It is well-established that the separation of 2-arylcarboxylic acid esters can be achieved using various β-cyclodextrin derivative CSPs. nih.govnih.gov

The general mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the cyclodextrin-based CSP. The stability of these complexes differs for the R and S enantiomers, resulting in their separation. The selection of the specific cyclodextrin derivative and the operational parameters of the GC are crucial for optimizing this resolution.

Table 1: Commonly Used Chiral GC Stationary Phases for Ester Enantioseparation

Stationary Phase TypeCommon DerivativesPrinciple of SeparationTypical Applications
Cyclodextrin-based Permethylated, Trifluoroacetylated, Propionylated Beta- and Gamma-CyclodextrinsInclusion complexation, hydrogen bonding, dipole-dipole interactionsFlavor & Fragrance analysis, Metabolomics, Pharmaceutical intermediates

This table is interactive. Click on the headers to sort.

Chiral High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) offers a complementary approach for enantiomeric separation, particularly for less volatile or thermally labile compounds. While hexyl 2-methylbutyrate is amenable to GC, chiral HPLC can also be employed, often after derivatization.

The direct separation of enantiomers on a chiral stationary phase is the most common approach in chiral HPLC. csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability. nih.goveijppr.com These phases can separate a wide range of chiral compounds through a combination of interactions including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.

An alternative, indirect method involves derivatizing the racemic mixture with a chiral derivatizing agent to form diastereomers. mdpi.comnih.govmdpi.com These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. For an ester like hexyl 2-methylbutyrate, hydrolysis to 2-methylbutanoic acid followed by reaction with a chiral alcohol or amine would yield separable diastereomers.

While a standard reverse-phase HPLC method can be used for the general analysis of hexyl 2-methylbutanoate, achieving chiral separation requires these specialized columns or derivatization steps. sielc.com

Two-Dimensional Gas Chromatography (GCxGC) for Complex Matrices

Comprehensive two-dimensional gas chromatography (GCxGC) provides a significant enhancement in separation power, which is particularly beneficial when analyzing trace chiral compounds in complex matrices like food, beverages, or environmental samples. chromatographyonline.com This technique utilizes two columns with different separation mechanisms (e.g., a non-polar column followed by a polar or chiral column) connected by a modulator. chromatographyonline.com

In the context of hexyl 2R-methylbutyrate, a typical GCxGC setup might involve a standard non-polar column in the first dimension to separate compounds based on their boiling points. The effluent from the first column is then trapped, concentrated, and periodically injected onto a second, shorter chiral column (e.g., a cyclodextrin-based phase). This allows for the separation of the hexyl 2-methylbutyrate enantiomers in the second dimension, free from co-eluting compounds from the complex matrix. nih.gov

The resulting data is presented as a two-dimensional contour plot, where compounds are organized based on their properties in both dimensions. This structured chromatogram simplifies the identification of compound classes and enhances the signal-to-noise ratio, improving detection limits for trace analytes. chromatographyonline.com The application of GCxGC has been noted in the identification of potent odorants in complex mixtures like wine and coffee. thegoodscentscompany.com

Spectroscopic Approaches in Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of isolated compounds. For chiral molecules, specific spectroscopic methods are required to confirm the stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation. Standard ¹H and ¹³C NMR spectra can confirm the molecular structure of hexyl 2-methylbutyrate, including the connectivity of the hexyl and 2-methylbutyrate moieties. nih.gov

However, in an achiral solvent, the NMR spectra of the R and S enantiomers are identical. To differentiate them, a chiral environment must be created within the NMR tube. This is typically achieved through two main approaches:

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a pure chiral derivatizing agent to form diastereomers. These diastereomers will have distinct NMR spectra, allowing for the quantification of the enantiomeric ratio and, in some cases, the assignment of the absolute configuration.

Chiral Solvating Agents (CSAs) or Chiral Shift Reagents (CSRs): These are chiral compounds that are added to the NMR sample. They form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. This interaction induces chemical shift differences (Δδ) between the signals of the R and S enantiomers, allowing for their differentiation and quantification directly in the NMR spectrum. Lanthanide-based chiral shift reagents are often used for this purpose.

While specific NMR studies confirming the stereochemistry of this compound using these methods are not prevalent in the literature, the principles are widely applied to other chiral esters and carboxylic acids.

Mass Spectrometry (MS) Fragmentation Analysis for Isomer Differentiation

Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a standard tool for the identification of volatile compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. The electron ionization (EI) mass spectrum of hexyl 2-methylbutyrate is characterized by specific fragment ions. nih.govnist.govmassbank.eu

Standard EI-MS cannot distinguish between enantiomers because they have identical masses and produce identical fragmentation patterns. The differentiation of isomers, including enantiomers, by MS is a significant challenge. However, advanced MS techniques can provide chiral information:

MS/MS with Chiral Selectors: Similar to the kinetic method, enantiomers can be complexed with a chiral selector (e.g., a metal ion and a chiral ligand). These diastereomeric complexes are then subjected to collision-induced dissociation (CID) in a tandem mass spectrometer. The differing stabilities of the complexes can lead to different fragmentation patterns or dissociation efficiencies, allowing for enantiomeric differentiation. nih.gov

Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge in the gas phase. By introducing a chiral drift gas, it is possible to induce different mobilities for enantiomeric ions due to the formation of transient diastereomeric complexes, enabling their separation before mass analysis. nih.gov

The typical fragmentation of an ester involves cleavage at the C-O bond and rearrangements like the McLafferty rearrangement. libretexts.orgchemguide.co.uk For hexyl 2-methylbutyrate (molecular weight 186.29 g/mol ), key fragments would include ions corresponding to the loss of the hexoxy group or parts of the hexyl chain, and characteristic ions from the 2-methylbutyrate moiety.

Table 2: Characteristic Mass Fragments of Hexyl 2-Methylbutyrate (EI-MS)

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Proposed Fragment Ion
57100.0[C₄H₉]⁺ or [CH₃CH₂CO]⁺
10397.0[CH(CH₃)CH₂CH₃CO]⁺
4377.5[C₃H₇]⁺
8556.8[C₆H₁₃]⁺
4156.6[C₃H₅]⁺

Data sourced from public mass spectral databases. nih.govmassbank.eu This table is interactive.

Advanced Sample Preparation Techniques for this compound Isolation

The accurate quantification and characterization of a volatile compound like this compound from complex matrices, such as biological fluids or botanical emissions, is critically dependent on the sample preparation stage. This step is essential for isolating the target analyte from interfering matrix components, concentrating it to detectable levels, and presenting it in a form compatible with the analytical instrument. mdpi.com Conventional methods like liquid-liquid extraction can be time-consuming and require significant amounts of organic solvents. nih.gov Modern microextraction techniques offer significant advantages, including reduced solvent consumption, faster analysis times, and the potential for automation and high-throughput performance. nih.gov The choice of an appropriate extraction method is determined by the physicochemical properties of the analyte and the nature of the sample matrix. researchgate.net

Solid-Phase Microextraction (SPME) Optimization for Volatile Collection

Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique that integrates extraction, concentration, and sample introduction into a single step. mdpi.comnih.gov It is particularly well-suited for the analysis of volatile organic compounds (VOCs) like this compound. The technique utilizes a fused silica (B1680970) fiber coated with a stationary phase. When exposed to a sample, either by direct immersion or, more commonly for volatiles, by exposure to the headspace above the sample (Headspace SPME or HS-SPME), the analytes partition from the sample matrix into the fiber coating. uitm.edu.my

The efficiency of the extraction process is dependent on several key parameters that must be optimized to achieve maximum sensitivity and reproducibility. These parameters include the type of fiber coating, extraction temperature, extraction time, and the addition of salt to the sample matrix. uitm.edu.my Extraction temperature is a significant factor, as it influences the vapor pressure of the analyte, thereby affecting its partitioning into the headspace. uitm.edu.my

Below is a table outlining the typical parameters optimized for the HS-SPME analysis of volatile esters.

ParameterTypical Range/OptionsInfluence on Extraction of Volatile Esters
Fiber CoatingPDMS, DVB, Carboxen, Polacrylate (e.g., 65 µm PDMS/DVB)The choice of coating depends on the polarity and volatility of the analyte. A combination coating like PDMS/DVB is often effective for a broad range of volatiles, including esters. uitm.edu.my
Extraction Temperature30 - 80 °CHigher temperatures increase the vapor pressure of analytes, facilitating their transfer to the headspace. However, excessively high temperatures can negatively affect the partitioning equilibrium. uitm.edu.mychromatographyonline.com
Extraction Time10 - 60 minThe time required to reach equilibrium between the sample, headspace, and fiber. Optimization is necessary to ensure maximum analyte absorption without unnecessarily long analysis times. uitm.edu.my
Salt Addition (Salting Out)0 - 3 g NaCl (or other salts) per ~5 mL sampleAdding salt to aqueous samples increases the ionic strength, which can decrease the solubility of organic analytes and promote their release into the headspace. mdpi.com
Agitation250 - 750 rpmAgitation of the sample vial helps to accelerate the mass transfer of the analyte from the sample matrix to the headspace, reducing the time needed to reach equilibrium. ehu.es

Dynamic Headspace and Purge-and-Trap Methods for Biogenic Emissions

For the analysis of trace-level volatile compounds emitted from biogenic sources, more exhaustive extraction techniques like Dynamic Headspace (DHS) and Purge-and-Trap (P&T) are often employed. These methods offer lower detection limits compared to static headspace techniques. gerstelus.comyoungin.com

Dynamic Headspace (DHS) operates by passing a continuous stream of inert gas over the headspace of a sample. gerstelus.com This gas sweeps the volatile compounds that have partitioned into the headspace onto a sorbent trap. chromatographyonline.com The analytes are concentrated on the trap over time. After sampling, the trap is heated, and the desorbed analytes are transferred to a gas chromatograph for analysis. gerstelus.com DHS is versatile and can be applied to a wide range of solid and liquid sample matrices. gerstelus.com

Purge-and-Trap (P&T) is a similar technique but is typically used for liquid samples. It involves bubbling an inert gas through the liquid sample. gerstelus.com The gas strips the volatile analytes from the sample matrix, and they are then carried to a sorbent trap. Like DHS, the trap is subsequently heated to desorb the concentrated analytes for analysis. gerstelus.com

Both techniques provide enhanced recovery of volatiles compared to static methods. chromatographyonline.com DHS is often preferred for its reduced water interference, as it does not involve bubbling gas through an aqueous sample, which can introduce significant amounts of water vapor into the analytical system. gerstelus.com

FeatureDynamic Headspace (DHS)Purge-and-Trap (P&T)
PrincipleAn inert gas sweeps the headspace above the sample, carrying volatiles to a sorbent trap. gerstelus.comAn inert gas is bubbled through a liquid sample, stripping volatiles which are then captured on a sorbent trap. gerstelus.com
Typical MatricesSolids, liquids, viscous materials. gerstelus.comPrimarily aqueous liquids. gerstelus.com
AdvantagesVersatile matrices, reduced water interference, potentially lower detection limits than P&T. gerstelus.comEfficient stripping of volatiles from liquid samples. gerstelus.com
ConsiderationsRequires optimization of purge flow, volume, and temperature. chromatographyonline.comCan introduce significant water vapor to the system; potential for sample foaming. gerstelus.com

Microextraction Techniques for Complex Biological Systems

Analyzing this compound in complex biological systems, such as plasma, urine, or tissue, presents significant challenges due to the presence of proteins, salts, and other endogenous materials that can interfere with analysis. researchgate.net Microextraction techniques are particularly valuable in this context because they can selectively isolate target analytes from small sample volumes. mdpi.com

Beyond SPME, other liquid-phase microextraction (LPME) techniques have gained prominence. LPME is a miniaturized version of liquid-liquid extraction that uses microliter volumes of an extraction solvent. mdpi.com One common configuration is Dispersive Liquid-Liquid Microextraction (DLLME) , where an extraction solvent is dispersed in the aqueous sample with the aid of a disperser solvent. This creates a cloudy solution with a very large surface area, facilitating rapid extraction of the analyte into the organic phase. The mixture is then centrifuged, and a small volume of the sedimented organic phase is collected for analysis. mdpi.com

Another approach is Hollow-Fiber Liquid-Phase Microextraction (HF-LPME) , where the extraction solvent is immobilized within the pores of a porous hydrophobic hollow fiber. The fiber can be placed directly into the sample, and the analytes extract from the sample, through the membrane, and into an acceptor phase contained within the lumen of the fiber. This technique provides excellent sample cleanup as the membrane prevents macromolecules like proteins from reaching the acceptor phase.

These microextraction methods offer high enrichment factors and excellent sample cleanup, making them ideal for the trace analysis of compounds like this compound in challenging biological matrices. mdpi.com

Biosynthetic Pathways and Regulation of Hexyl 2r Methylbutyrate

Enzymatic Mechanisms in Biotransformation of Precursors to Hexyl 2R-Methylbutyrate

The final and most critical step in the formation of this compound is the esterification reaction catalyzed by alcohol acyltransferase enzymes. This reaction is preceded by the synthesis of the necessary alcohol and acyl-CoA precursors through distinct metabolic pathways.

The condensation of an alcohol and an acyl-CoA to form an ester is catalyzed by alcohol acyltransferases (AATs), a diverse group of enzymes belonging to the BAHD (BEAT, AHCS, HCBT, and DAT) superfamily of acyltransferases. nih.gov The substrate promiscuity of AATs is a key factor in the diversity of volatile esters produced by plants. nih.gov The specific ester profile of a fruit is determined by both the substrate preference of the expressed AAT enzymes and the cellular availability of alcohol and acyl-CoA precursors. nih.gov

Research on AATs from various fruits has demonstrated their ability to utilize a wide range of substrates. The apple ( Malus domestica ) AAT, known as MpAAT1, has been extensively studied and shown to be capable of producing numerous esters found in apple fruit, including hexyl esters and 2-methylbutyl acetate (B1210297). nih.gov Kinetic analysis of recombinant MpAAT1 reveals that the enzyme can utilize straight-chain alcohols from C3 to C10, as well as branched-chain and aromatic alcohols. nih.govigem.org

Table 1: Kinetic Parameters of Fruit Alcohol Acyltransferases (AATs) with Relevant Substrates
EnzymeSourceAlcohol SubstrateAcyl-CoA SubstrateKₘ (mM)Relative Vₘₐₓ / Activity
MpAAT1AppleHexanolAcetyl-CoA7.4376.0 (nmol·min⁻¹·mg⁻¹)
MpAAT1AppleHexanolButyryl-CoA1.5275.0 (nmol·min⁻¹·mg⁻¹)
MpAAT1AppleHexanolHexanoyl-CoA2.6320.0 (nmol·min⁻¹·mg⁻¹)
AT16-MPaKiwifruitHexanolButanoyl-CoANot DeterminedHigh Activity
AT16-MPaKiwifruitButanolButanoyl-CoA7.09High Activity
PaAAT1ApricotHexanolAcetyl-CoANot DeterminedHigh kcat/Kₘ for Hexyl Acetate

Data compiled from studies on recombinant AAT enzymes. nih.govigem.orgnih.gov

The biosynthesis of this compound is fundamentally dependent on the generation of its two precursors: hexanol and 2-methylbutyryl-CoA. These precursors are synthesized via distinct metabolic pathways involving specific classes of enzymes.

Alcohol Dehydrogenases (ADHs): The hexanol precursor is derived from the fatty acid degradation pathway. This pathway generates aldehydes, such as hexanal, which are then reduced to their corresponding alcohols. This final reduction step is catalyzed by alcohol dehydrogenases (ADHs; EC 1.1.1.1). nih.govfrontiersin.org Characterization of ADHs from various fruits has confirmed their role in aroma biogenesis. In tomato ( Lycopersicon esculentum ), genetic manipulation of ADH levels directly impacts the concentration of hexanol in ripening fruit; increased ADH activity leads to higher hexanol levels, while suppression of ADH reduces them. nih.govoup.com Similarly, studies in melon ( Cucumis melo ) have identified two distinct ADH enzymes (Cm-ADH1 and Cm-ADH2) that are upregulated during ripening and are much more active as reductases, converting aldehydes to alcohols. core.ac.uk Cm-ADH1, a medium-chain ADH, shows a strong preference for aliphatic aldehydes. core.ac.uk In olive ( Olea europaea ) fruit, three different ADH enzymes have been identified, with one NADP-dependent isoform exhibiting a high affinity (low Kₘ of 0.04 mM) for hexanal, indicating its specialized role in C6 alcohol production. nih.gov

Acyl-CoA Ligases (Synthetases): The 2-methylbutyryl-CoA precursor is derived from the metabolism of the branched-chain amino acid isoleucine, which yields 2-methylbutanoic acid. Before this acid can be used by an AAT, it must be activated to its high-energy thioester form, 2-methylbutyryl-CoA. This activation is catalyzed by an acyl-CoA synthetase (ACS), also known as an acyl-activating enzyme (AAE) or acyl-CoA ligase (EC 6.2.1.x). aocs.orgnih.gov Plant genomes contain a large family of these enzymes with varying substrate specificities and subcellular localizations. frontiersin.orgresearchgate.net In Arabidopsis, nine distinct long-chain acyl-CoA synthetase (LACS) genes have been identified, which primarily activate fatty acids with chain lengths of C16-C18 for subsequent metabolic processes like β-oxidation or lipid synthesis. nih.govresearchgate.net While the LACS family is well-characterized for straight-chain fatty acids, specific ACS enzymes responsible for activating short, branched-chain acids like 2-methylbutanoic acid in the context of fruit aroma are less understood but are a prerequisite for the synthesis of their corresponding esters. frontiersin.org

The "2R" designation in this compound refers to the specific stereochemical configuration at the chiral center of the 2-methylbutyrate (B1264701) moiety. This stereoisomerism is critical, as different enantiomers of a volatile compound can have distinct aromas and biological origins. The (S)-enantiomer of 2-methylbutanoic acid is commonly found in fruits like apples and apricots, whereas the (R)-enantiomer is associated with cocoa beans.

The stereospecificity of the final product is determined by the enzyme catalyzing the reaction. While direct studies on the stereoselectivity of fruit AATs for chiral acyl-CoAs are limited, research on other ester-forming enzymes, particularly lipases, has demonstrated the principle of enzymatic control over stereochemistry in this context. Lipase-catalyzed reactions can be highly enantioselective. For example, a process has been developed for the preparation of (R)-2-methylbutanoic acid and its ethyl ester through the selective enzymatic hydrolysis of a racemic mixture of ethyl 2-methylbutyrate. nih.gov This process utilizes a lipase (B570770) that preferentially hydrolyzes the (S)-ester, leaving the desired (R)-ethyl 2-methylbutyrate unreacted and thus enantiomerically enriched to an enantiomeric excess (ee) of 95.0%. nih.gov This demonstrates that enzymes can effectively distinguish between the R and S configurations of the 2-methylbutyrate structure. Although this work involves lipases and not the AATs responsible for in vivo biosynthesis in fruit, it establishes that biological catalysts can achieve the high degree of stereospecificity necessary to produce a specific enantiomer like the 2R form.

Genetic and Molecular Regulation of this compound Biosynthesis

The production of volatile esters like this compound is tightly regulated at the genetic level. The expression of key biosynthetic genes, particularly those encoding AATs and enzymes in precursor supply pathways, is controlled by a complex network of transcription factors and other regulatory mechanisms that are often linked to developmental processes such as fruit ripening.

The expression of genes involved in aroma biosynthesis is largely controlled at the level of transcription. Several families of plant-specific transcription factors (TFs) have been identified as master regulators of fruit ripening and associated metabolic pathways, including ester production.

NAC Transcription Factors: The NAC (NAM, ATAF, CUC) family of TFs are key regulators of developmental processes and stress responses. mdpi.com Members of this family have been shown to directly or indirectly control the expression of ripening-related genes. In apple, a genome-wide association study identified a strong link between genetic variation in the NAC18.1 transcription factor locus and the abundance of the precursor alcohols 1-hexanol and 1-butanol. maxapress.com Varieties with genetic markers in this region showed differing levels of these alcohols, suggesting that NAC18.1 regulates the genes responsible for their synthesis. maxapress.com NAC TFs function by binding to specific DNA sequences, often containing a core CGT[G/A] motif, in the promoter regions of their target genes, thereby activating or repressing transcription. mdpi.comdtu.dk For example, the Arabidopsis NAC factor ANAC019 is induced by drought and abscisic acid and binds to a drought-responsive cis-element in the promoter of its target genes. oup.com

MADS-box Transcription Factors: MADS-box TFs are also well-established as central regulators of fruit development and ripening, often acting in complex with other regulatory proteins. They are known to control ethylene (B1197577) biosynthesis and signaling, which in turn influences the expression of many downstream aroma-related genes, including AATs.

This transcriptional control ensures that the production of this compound and other volatile esters is precisely timed to coincide with the optimal stage of fruit ripeness, maximizing the fruit's attractiveness for seed dispersal.

To understand the precise function of the enzymes involved in this compound biosynthesis, researchers have isolated the genes encoding these proteins and expressed them in heterologous (non-native) systems. This approach allows for the production of a single, purified enzyme whose activity and substrate specificity can be studied in vitro without interference from other cellular components.

Commonly used systems for heterologous expression include bacteria like Escherichia coli and yeast such as Saccharomyces cerevisiae. nih.gov Numerous AAT genes from a variety of fruits have been successfully cloned and functionally characterized using this method. For instance:

The MpAAT1 gene from apple was expressed in E. coli, and the resulting recombinant protein was used to determine its kinetic parameters and confirm its ability to synthesize a range of esters, including those derived from hexanol. nih.gov

Three AAT genes from apricot were identified, and one, PaAAT1 , was cloned and expressed in E. coli. The purified enzyme was shown to produce C6 esters. Furthermore, transient overexpression of PaAAT1 directly in apricot fruit led to a significant increase in the production of hexenyl acetate and related compounds. nih.govresearchgate.net

AAT genes from kiwifruit, AT16-MPa and AT16-MPc , were also overexpressed in E. coli to characterize their substrate preferences, revealing distinct profiles that contribute to the unique aroma of kiwifruit. nih.gov

This strategy of gene cloning and heterologous expression is a powerful tool for confirming the function of candidate genes identified through genomic or transcriptomic studies and is essential for elucidating the specific enzymatic steps in the biosynthesis of complex natural products like this compound. nih.gov

Impact of Genetic Polymorphisms on Ester Profile

The production of volatile esters, including this compound, is significantly influenced by the genetic makeup of an organism. Variations in the genes encoding key biosynthetic enzymes can lead to substantial differences in the composition and concentration of the final ester profile.

Single Nucleotide Polymorphisms (SNPs) within the coding or regulatory regions of genes, particularly those for alcohol acyltransferases (AATs), are a primary source of this variation. AATs are the enzymes responsible for the final step in ester biosynthesis, catalyzing the reaction between an alcohol (like hexanol) and an acyl-CoA (like 2-methylbutyryl-CoA).

Research in fruit crops has identified specific SNPs in AAT genes that correlate with altered ester production. For example, studies in apples have linked SNPs near the AAT1 locus with the abundance of several esters. researchgate.net Similarly, in kiwifruit, a major quantitative trait locus (QTL) for the production of multiple esters was identified, highlighting a region containing AAT genes. nih.gov These genetic variations can affect enzyme expression levels, substrate specificity, or catalytic efficiency, thereby altering the mix of esters produced. In some cases, polymorphisms in transcription factor genes that regulate the expression of AATs can also lead to significant changes in the volatile profile. researchgate.net

Table 1: Examples of Genetic Polymorphisms Affecting Ester Production

Gene Organism Type of Polymorphism Impact on Ester Profile
MdAAT1 Apple (Malus domestica) SNPs Associated with variation in the production of key esters like butyl acetate and 2-methyl-butyl acetate. researchgate.net
FaAAT Strawberry (Fragaria × ananassa) Differential Expression Variations in expression levels linked to the quantity of esters like ethyl hexanoate and ethyl butyrate (B1204436). nih.gov

This table is interactive and can be sorted by column.

Precursor Metabolism and Flux Analysis in this compound Production

Fatty Acid Metabolism Intermediates as Substrates

The hexyl moiety of this compound is derived from the fatty acid metabolism pathway. Specifically, the C6 alcohol, hexanol, is formed through the lipoxygenase (LOX) pathway. This pathway begins with polyunsaturated fatty acids, such as linoleic or linolenic acid.

The process involves the following key steps:

Oxygenation : Lipoxygenase (LOX) introduces oxygen to a fatty acid, forming a hydroperoxide.

Cleavage : The enzyme hydroperoxide lyase (HPL) then cleaves this intermediate into smaller fragments, producing C6 aldehydes like hexanal. nih.gov

Reduction : Finally, alcohol dehydrogenase (ADH) reduces the aldehyde (hexanal) to its corresponding alcohol (hexanol). nih.gov

This hexanol is then available to be esterified by an AAT enzyme to form the hexyl ester. The flux through this pathway is a determining factor for the availability of the alcohol precursor.

Role of Leucine and Isoleucine Catabolism in Branched-Chain Acyl-CoA Formation

The "2R-methylbutyrate" portion of the target compound originates from the catabolism of branched-chain amino acids (BCAAs), specifically isoleucine. The breakdown of isoleucine generates the necessary branched-chain acyl-CoA that serves as the substrate for the AAT enzyme. researchgate.net

The catabolic pathway of isoleucine proceeds through several enzymatic steps:

Transamination : Isoleucine is first converted to its corresponding α-keto acid, α-keto-β-methylvaleric acid (KMV), by a branched-chain aminotransferase (BCAT). nih.gov

Oxidative Decarboxylation : The branched-chain α-keto acid dehydrogenase (BCKDH) complex then irreversibly decarboxylates KMV to form 2-methylbutyryl-CoA. nih.gov This is often the rate-limiting step in BCAA catabolism. nih.gov

This 2-methylbutyryl-CoA is the direct precursor that combines with hexanol to form this compound. While leucine catabolism also produces a branched-chain acyl-CoA (isovaleryl-CoA), it is the catabolism of isoleucine that specifically yields the 2-methylbutyryl-CoA required for the synthesis of the target ester. nih.govnih.govfigshare.com

Table 2: Key Steps in Isoleucine Catabolism for Precursor Formation

Step Substrate Enzyme Product
1 Isoleucine Branched-chain aminotransferase (BCAT) α-keto-β-methylvaleric acid (KMV)

This table is interactive and can be sorted by column.

Metabolic Engineering Strategies for Enhanced Production

To increase the yield of this compound in microbial or plant systems, metabolic engineering strategies can be employed to optimize the flux towards its precursors. These strategies can be categorized into several key approaches:

Enhancing Precursor Supply : This involves upregulating the expression of key enzymes in the precursor pathways. For the hexyl moiety, this could mean overexpressing LOX, HPL, and ADH to increase the pool of hexanol. nih.gov For the 2-methylbutyrate moiety, enhancing the activity of BCAT and BCKDH could increase the supply of 2-methylbutyryl-CoA. nih.gov

Overexpression of the Final Assembly Enzyme : A primary strategy is the overexpression of a suitable alcohol acyltransferase (AAT) gene. By increasing the amount of the enzyme that catalyzes the final esterification step, the conversion of available precursors into the desired ester can be significantly boosted.

Blocking Competing Pathways : Metabolic flux can be redirected towards the target compound by downregulating or knocking out genes involved in competing pathways. For instance, pathways that consume hexanol or 2-methylbutyryl-CoA for other cellular processes could be blocked, thereby increasing their availability for ester synthesis. researchgate.net

These genetic modifications, often combined, can create a cellular factory optimized for the high-level production of specific esters like this compound. nih.govnih.gov

Biological and Ecological Roles of Hexyl 2r Methylbutyrate

Hexyl 2R-Methylbutyrate as a Volatile Organic Compound (VOC) in Plant Systems

Volatile organic compounds are essential for a plant's interaction with its environment, serving as signals that mediate interactions with other organisms and responses to environmental cues. nih.gov Hexyl 2-methylbutyrate (B1264701) is part of a large class of fatty acid-derived volatiles that contribute to these complex chemical dialogues. nih.gov

The ripening of fruit is a complex developmental process involving significant changes in color, texture, and aroma. youtube.com The production of a characteristic aroma profile is a key aspect of ripening, driven by the biosynthesis of a diverse array of VOCs, with esters being major contributors in many fruit species. nih.gov

Hexyl 2-methylbutyrate has been identified as a volatile component in various fruits, including apples and strawberries. thegoodscentscompany.com The formation of esters during ripening is a highly regulated process. In climacteric fruits like apples, the synthesis of esters, including hexyl esters, often coincides with the rise in ethylene (B1197577) production and respiration that marks the ripening phase. researchgate.net The biosynthesis of these esters is catalyzed by alcohol acyltransferase (AAT) enzymes, which facilitate the esterification of alcohols with acyl-CoA molecules. researchgate.net As the fruit ripens and moves towards senescence, the activity of these enzymes and the emission of esters increase, contributing to the aroma profile that signifies a ripe state. This process is an autonomous biological function of the plant, indicating the fruit's developmental stage. researchgate.net

Table 1: Presence of Hexyl 2-Methylbutyrate and Related Esters in Various Fruits During Ripening

FruitCompound(s) IdentifiedRole in Ripening Process
Apple (Malus domestica)Hexyl esters, Branched-chain esters (e.g., 2-methylbutanoates)Contributes to the characteristic sweet and fruity aroma of ripe apples; production increases with ethylene during the climacteric phase. thegoodscentscompany.comresearchgate.net
Strawberry (Fragaria ananassa)Hexyl 2-methylbutyrateComponent of the complex blend of esters that form the characteristic aroma of ripe strawberries. thegoodscentscompany.com
Apricot (Prunus armeniaca)C6 Esters (e.g., (Z)-3-hexenyl acetate)Short-chain esters derived from fatty acids are key to the aroma profile, with biosynthesis catalyzed by AAT enzymes. researchgate.net

Plants are not passive organisms; they actively perceive and respond to chemical cues from their environment, including volatiles released by other plants. mdpi.com This plant-plant communication can serve as a warning system, allowing neighboring plants to prepare for impending threats such as herbivory. nih.govresearchgate.net When a plant is damaged by an insect, it releases a specific blend of chemicals known as herbivore-induced plant volatiles (HIPVs). frontiersin.orgnih.gov

This blend of HIPVs, which often includes esters, terpenes, and green leaf volatiles (GLVs), can travel through the air to nearby undamaged plants. frontiersin.org Upon perception, these "eavesdropping" plants can prime their own defense systems. Priming does not necessarily involve the full activation of defenses but prepares the plant to respond more quickly and strongly if it is subsequently attacked. nih.gov

Research on sweet pepper plants has shown that exposure to a blend of HIPVs, including the related compound hexyl butanoate, can induce the expression of defense-related genes. frontiersin.org This indicates that esters within the volatile blend play a significant role as signaling molecules in this communication network. While direct studies on this compound are limited in this context, the established role of volatile esters as airborne signals suggests its potential involvement in mediating these plant-plant interactions. mdpi.comfrontiersin.org

Plants employ a two-tiered chemical defense strategy against herbivores: direct and indirect. Direct defense involves producing compounds that are toxic, repellent, or anti-nutritive to the herbivore. Indirect defense involves releasing volatiles that attract the natural enemies of the herbivores, such as predators or parasitoids. nih.gov

Hexyl 2-methylbutyrate serves as a potent direct defense agent in certain plant species. It is a major constituent of the essential oil of Heracleum persicum (Golpar), a plant used traditionally as a spice. mdpi.com Scientific studies have demonstrated that this essential oil, and specifically its primary ester components, possess significant insecticidal and larvicidal properties. Research has shown its effectiveness against key mosquito vectors like Aedes aegypti and Anopheles gambiae, indicating a clear role in deterring or killing herbivores. mdpi.com

Furthermore, esters closely related to this compound are involved in induced defense responses. For example, cotton seedlings, in response to feeding by caterpillars, have been observed to release a blend of volatiles that includes (Z)-3-hexenyl 2-methylbutyrate. The release of such compounds after an attack signifies their role as part of an active, inducible defense system, which can deter further feeding or signal for aid. nih.govdoi.org

Table 2: Larvicidal Activity of Heracleum persicum Essential Oil and its Major Ester Components

Mosquito SpeciesTested SubstanceLethal Concentration (LC50) in ppm
Aedes aegypti (Yellow Fever Mosquito)H. persicum Essential Oil59.09
Hexyl Butyrate (B1204436)53.59
Octyl Acetate (B1210297)47.05

Data sourced from a study on the larvicidal potential of Heracleum persicum essential oil. mdpi.com ppm: parts per million.

This compound in Microbial and Fungal Interactions

Microorganisms, including bacteria and fungi, produce a vast array of secondary metabolites, including esters. These compounds can be byproducts of metabolic processes like fermentation and may influence the chemical environment and interactions within microbial communities.

Esters are well-known products of microbial fermentation, often responsible for the characteristic aromas of fermented goods. The synthesis of these flavor and aroma compounds is an enzymatic process. Microorganisms such as yeasts and fungi produce enzymes like lipases and esterases that can catalyze the formation of esters from alcohols and organic acids present in the fermentation substrate. africaresearchconnects.com

For instance, research has shown that the fungus Candida rugosa can be used to produce hexyl butyrate, a structurally similar ester, through the action of its lipase (B570770) enzyme. nih.gov In the context of brewing, yeast strains of Saccharomyces are responsible for producing a wide variety of esters, including branched-chain esters like ethyl 2-methylbutyrate, during fermentation. researchgate.net The process can involve direct esterification or transesterification, where an existing ester is altered by swapping its alcohol or acid group. researchgate.net While direct microbial synthesis of this compound is not extensively documented, the fundamental biochemical pathways for creating both hexyl esters and 2-methylbutyrate esters are well-established in various microorganisms.

Table 3: Examples of Microorganisms and Related Esters Produced During Fermentation

MicroorganismEnzyme ClassRelated Ester(s) ProducedMetabolic Process
Candida rugosa (Fungus)LipaseHexyl butyrateEnzymatic esterification of butanoic acid and hexanol. nih.gov
Saccharomyces pastorianus (Yeast)EsteraseEthyl 2-methylbutyrate, Isobutyl isobutyrateFermentation of wort, involving esterification and transesterification. researchgate.net
Staphylococcus simulans (Bacteria)LipaseHexyl acetateEnzymatic esterification of acetic acid and hexanol. africaresearchconnects.com

Currently, there is a lack of specific scientific evidence to suggest that simple flavor esters, such as this compound, function as primary signaling molecules or autoinducers in microbial quorum sensing or play a direct role in structuring microbial community dynamics. The chemical structures of known quorum sensing molecules are generally more complex and specific for receptor binding than that of a volatile fatty acid ester. mdpi.commdpi.com While some research explores the potential for certain synthetic esters to act as inhibitors of quorum sensing, the natural role of this compound in these communication pathways remains an area without significant research findings.

Influence on Fungal Development and Metabolite Production

While direct research on the specific effects of this compound on fungal development and secondary metabolite production is limited, the broader class of volatile organic compounds (VOCs) to which it belongs is known to play a significant role in fungal ecology. Volatile esters, in particular, have been identified as potential modulators of fungal growth and metabolism.

Fungi produce a diverse array of VOCs, including esters, which can act as signaling molecules in intra- and interspecific communication. nih.govpnas.org Some of these compounds have been shown to possess antifungal properties. For instance, various acetate esters can inhibit fungal growth and the biosynthesis of mycotoxins. nih.gov Similarly, certain fatty acid esters have demonstrated the ability to retard mold growth. atlasofscience.orgresearchgate.net The production of these volatile compounds can be influenced by various environmental factors, including the substrate, temperature, and humidity. researchgate.net

The impact of these compounds can be concentration-dependent. Studies on pathogenic fungi have shown that fatty acid esters can inhibit plant growth at high concentrations while promoting it at very low concentrations, suggesting a complex regulatory role. atlasofscience.org Given that many volatile esters exhibit bioactivity against fungi, it is plausible that this compound could have similar effects, potentially inhibiting mycelial growth or altering the production of secondary metabolites like mycotoxins under specific conditions. mdpi.comresearchgate.netnih.gov However, without targeted studies, its precise role remains speculative.

This compound as a Semiochemical in Invertebrate Ecology

Semiochemicals are signaling molecules that mediate interactions between organisms. This compound has been identified as a key semiochemical in the ecology of certain invertebrates, particularly insects, where it functions as part of a complex chemical communication system.

This compound has been identified as a crucial kairomone, specifically a synomone, in the interaction between the rosy apple aphid (Dysaphis plantaginea) and its host plant. Research has shown that infestation of apple leaves by female aphids induces the plant to release an altered blend of volatiles. This herbivore-induced plant volatile (HIPV) blend includes a significant increase in four specific esters: hexyl butyrate, (E)-2-hexenyl butyrate, (Z)-3-hexenyl 3-methylbutyrate, and notably, hexyl 2-methylbutyrate.

In this context, the blend containing hexyl 2-methylbutyrate acts as a synomone. While it is induced by the female aphids, it enhances the specificity of attraction for male rosy apple aphids to the female-produced sex pheromone. This indicates a sophisticated three-way interaction where the aphid manipulates the host plant's chemistry to facilitate its own reproductive success. The plant-derived esters, including hexyl 2-methylbutyrate, synergize the aphid's primary pheromone signal, making it more potent and species-specific.

The primary documented behavioral response to this compound is attraction. As part of the induced volatile blend from aphid-infested apple leaves, it plays a significant role in attracting male Dysaphis plantaginea aphids, thereby enhancing mate-finding. This attractive function is critical for the aphid's reproductive cycle, particularly in host-alternating species where finding a mate on the correct host plant is essential.

Currently, there is limited specific research available detailing repellent or oviposition-related behavioral responses of arthropods to this compound. While other volatile esters are known to act as oviposition deterrents or stimulants for various insect species, the specific role of this compound in these contexts has not been extensively documented. mdpi.com

Table 1: Documented and Potential Semiochemical Roles of Hexyl 2-Methylbutyrate and Related Esters
CompoundInsect SpeciesRoleObserved Behavioral ResponseReference
Hexyl 2-methylbutyrateRosy apple aphid (Dysaphis plantaginea)Synomone/KairomoneEnhances male attraction to female sex pheromone
Hexyl butyratePlant Bugs (Lygus spp.)Sex Pheromone ComponentAttraction of conspecificsN/A
(E)-2-Hexenyl butyrateRosy apple aphid (Dysaphis plantaginea)Synomone/KairomoneComponent of attractive blend
(Z)-3-Hexenyl 3-methylbutyrateRosy apple aphid (Dysaphis plantaginea)Synomone/KairomoneComponent of attractive blend

Insects detect volatile chemical cues like this compound using specialized olfactory receptors (ORs) located on the membranes of olfactory sensory neurons, which are typically housed in the antennae. The insect olfactory system is characterized by a unique receptor structure. A specific OR, which provides ligand-binding specificity, forms a heterodimeric complex with a highly conserved co-receptor known as Orco. This Or-Orco complex functions as a ligand-gated ion channel.

Upon binding of a specific odorant molecule, such as this compound, to the OR subunit, a conformational change is induced in the Or-Orco complex. This change opens the ion channel, allowing cations (like Ca²⁺) to flow into the neuron. This influx of ions depolarizes the neuronal membrane, generating an electrical signal or action potential. This signal is then transmitted to higher processing centers in the insect brain, such as the antennal lobe, where the information is integrated, leading to a specific behavioral response.

While the precise receptor for this compound in Dysaphis plantaginea has not been identified, studies on related insects and compounds provide a strong model. For example, in the plant bug Apolygus lucorum, a specific receptor (Aluc_OR77) has been found to respond to the structurally similar compounds hexyl butyrate and (E)-2-hexenyl butyrate. It is highly probable that a similarly tuned OR is responsible for the detection of this compound in the rosy apple aphid, triggering the signal transduction cascade that results in attraction.

Ecological Implications of this compound Emission in Ecosystems

The release of biogenic volatile organic compounds (BVOCs) like this compound into the atmosphere has significant ecological consequences that extend beyond their role as semiochemicals. These compounds participate in atmospheric chemical reactions that can influence air quality and atmospheric composition.

Once emitted, the atmospheric dispersion of this compound is governed by meteorological factors such as wind speed, wind direction, and atmospheric stability. As a volatile compound, it will mix and be transported within the planetary boundary layer.

This reactivity means that the compound is removed from the atmosphere relatively quickly, contributing to the formation of secondary atmospheric pollutants. The oxidation products of this reaction would include smaller oxygenated volatile compounds and potentially secondary organic aerosol (SOA), which can impact air quality and climate.

Influence on Biogeochemical Cycles and Air Quality (Excluding Human Health Impacts)

This compound, as a biogenic volatile organic compound (BVOC), plays a role in atmospheric chemistry, which in turn can influence biogeochemical cycles and air quality. Upon its release into the atmosphere, it undergoes chemical transformations that can affect the concentrations of key atmospheric components and contribute to the formation of secondary atmospheric pollutants.

Volatile organic compounds (VOCs) like hexyl 2-methylbutyrate are known to react with nitrogen oxides (NOx) and carbon monoxide (CO) in the presence of sunlight to form ground-level ozone (O3), a significant component of smog. This tropospheric ozone can have detrimental effects on vegetation, including stimulating diseases in plants, inhibiting seed production, and hindering fertilization. thecmmgroup.com The reactions of VOCs in the atmosphere are complex and can be influenced by factors such as the intensity of sunlight and the concentration of other pollutants. thecmmgroup.com

Furthermore, the atmospheric oxidation of this compound can lead to the formation of secondary organic aerosols (SOA). mdpi.com These aerosols are fine particulate matter suspended in the atmosphere that can impact the Earth's radiation balance by scattering or absorbing sunlight. biorxiv.org The formation of SOA from biogenic precursors like plant volatiles is a significant area of atmospheric research, as these particles can also act as cloud condensation nuclei, thereby influencing cloud formation and precipitation patterns. mdpi.com The specific yield of SOA from this compound has not been extensively studied, but research on other biogenic VOCs demonstrates their potential to contribute significantly to the atmospheric aerosol burden. mdpi.comcmu.edu

Interactions with Other Environmental Volatiles

This compound, as a volatile compound emitted by plants, is involved in a variety of interactions with other environmental volatiles, playing a role in plant communication and defense. Plants release a complex blend of VOCs in response to both biotic and abiotic stresses, and these chemical signals can be perceived by other organisms in the ecosystem. nih.govresearchgate.net

Research has shown that the emission of certain esters, including hexyl 2-methylbutyrate, can be induced by herbivory. For instance, studies on cotton seedlings have demonstrated that the blend of volatiles released changes significantly after being damaged by herbivores like the corn earworm caterpillar (Helicoverpa zea). This induced emission of volatiles can serve as a form of indirect defense by attracting natural enemies of the herbivores, such as parasitic wasps. mdpi.com

In addition to its role in plant defense, hexyl 2-methylbutyrate can also be involved in plant-plant communication. When a plant is attacked by herbivores, the emitted VOCs can act as warning signals to neighboring plants, prompting them to activate their own defense mechanisms in preparation for a potential attack. nih.gov This "eavesdropping" on chemical cues allows for a more rapid and effective defense response within a plant community.

The specific interactions of this compound with other environmental volatiles are part of a complex chemical language that mediates ecological relationships. The precise effects and outcomes of these interactions depend on the specific blend of volatiles present, their concentrations, and the organisms involved.

Chemical Synthesis and Derivatization of Hexyl 2r Methylbutyrate

Development of Analogues and Derivatives of Hexyl 2R-Methylbutyrate

The synthesis of analogues and isotopically labeled derivatives of this compound is crucial for understanding its biological function and the mechanisms of its action. Structure-activity relationship studies help to identify the key structural features responsible for its biological activity, while isotopic labeling provides a powerful tool for mechanistic investigations.

This compound is a volatile organic compound that can act as a semiochemical in insects, influencing their behavior. Structure-activity relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound affect its biological activity. In the context of insect olfaction, SAR studies can help to identify the key molecular features that are recognized by insect olfactory receptors.

While specific SAR studies for this compound are not extensively reported, general principles can be inferred from studies on related fruity esters and insect attractants. The olfactory response of insects is often highly specific to the stereochemistry of a chiral molecule. nih.govnih.gov For example, the antennae of certain bark beetle species show a strong response to one enantiomer of a spiroacetal pheromone, while being completely inactive to the other. nih.gov This suggests that the (R)-configuration of this compound is likely a critical determinant of its activity in biological systems that can distinguish between enantiomers.

Studies on Drosophila have shown that their olfactory receptors can be broadly tuned to a range of esters, with the chain length of both the alcohol and the acid moieties influencing the strength of the response. nih.gov For instance, esters with a total of five to eight carbon atoms often elicit strong responses. nih.gov The branching of the carboxylic acid, as in 2-methylbutyrate (B1264701), is also a significant feature that can affect receptor binding. The response of insects to esters can also be dose-dependent, with some compounds acting as attractants at certain concentrations and repellents at others. rsc.org

To conduct a systematic SAR study of this compound, a series of analogues would be synthesized where the hexyl group is replaced with other alkyl chains (e.g., pentyl, heptyl), and the 2-methylbutyrate moiety is varied (e.g., replacing the methyl group with an ethyl group or changing its position). These analogues would then be tested in electrophysiological (e.g., electroantennography) and behavioral assays with relevant insect species to determine how these structural changes affect the olfactory response. wikipedia.orgnih.govwikimedia.org

Isotopic labeling, where one or more atoms in a molecule are replaced with their heavier isotopes (e.g., deuterium (B1214612) for hydrogen, 13C for carbon), is an invaluable tool for elucidating reaction mechanisms and metabolic pathways. uea.ac.uk The synthesis of deuterated or 13C-labeled this compound would enable detailed studies of its fate in biological systems and its interaction with olfactory receptors.

The synthesis of isotopically labeled this compound can be achieved by using labeled starting materials. For example, deuterium-labeled hexanol or 2-methylbutanoic acid could be used in the esterification reaction. The synthesis of labeled short-chain fatty acids and their esters has been described in the literature. researchgate.net Similarly, 13C-labeled precursors can be used to introduce a 13C label at a specific position in the molecule. researchgate.netresearchgate.net

Once synthesized, these labeled analogues can be used in a variety of mechanistic studies. For example, in flavor research, stable isotope dilution assays (SIDA) using isotopically labeled internal standards provide the most accurate method for quantifying volatile compounds in complex matrices. In mechanistic studies of olfaction, labeled compounds could be used to trace their transport to and interaction with olfactory receptors. Furthermore, the kinetic isotope effect, where the rate of a reaction is altered by isotopic substitution, can provide insights into the rate-determining step of a chemical or enzymatic process.

While the specific synthesis of deuterated or isotopically labeled this compound is not detailed in the available literature, established methods for the synthesis of labeled fatty acids and esters could be readily adapted for this purpose. nih.gov

Design and Synthesis of Conformationally Restricted Analogues

The design of conformationally restricted analogues involves modifying a molecule to limit the number of conformations (shapes) it can adopt. This is a common strategy in medicinal chemistry to enhance a molecule's affinity and selectivity for a specific biological target, such as a receptor or enzyme. By locking the molecule into a more rigid structure that mimics its "active" conformation, binding can be improved.

For a relatively simple, flexible ester like this compound, creating conformationally restricted analogues would involve incorporating structural features like rings or double bonds into either the hexyl or the 2-methylbutyrate portion of the molecule. This process can lead to analogues with significantly different properties. For instance, in the context of drug design, fixing a molecule's conformation can improve its binding affinity to receptors. nih.gov While specific research on conformationally restricted analogues of this compound is not extensively published, the principles are well-established. The synthesis would involve multi-step organic chemistry procedures to build these more complex, rigid structures, followed by esterification with the corresponding alcohol or acid.

Green Chemistry Approaches in this compound Production

"Green chemistry" refers to the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For ester production, this often involves replacing traditional chemical synthesis methods with more environmentally friendly alternatives.

Solvent-Free or Supercritical Fluid Esterification

Traditional esterification often uses organic solvents, which can be toxic and environmentally harmful. mdpi.com Green alternatives focus on reducing or eliminating these solvents.

Solvent-Free Systems: In a solvent-free system, the reactants themselves (n-hexanol and 2-methylbutyric acid) act as the reaction medium. This approach is highly efficient in terms of atom economy and simplifies product purification, as there is no solvent to remove. Biocatalysts, such as immobilized enzymes, are often used in these systems to drive the reaction forward under mild conditions. For example, studies on the synthesis of a similar ester, hexyl butyrate (B1204436), have demonstrated high conversion rates (over 90%) in solvent-free systems using immobilized lipases. nih.gov

Supercritical Fluid Esterification: Supercritical fluids, most commonly carbon dioxide (scCO₂), offer another green alternative. nih.gov A substance becomes a supercritical fluid when it is heated and pressurized above its critical point, giving it properties of both a liquid and a gas. youtube.com Supercritical CO₂ is non-toxic, non-flammable, and can be easily removed from the reaction mixture by depressurization. mdpi.com It acts as both a solvent and a transport medium, enhancing the reaction rate by reducing mass transfer limitations. researchgate.net This technique allows for high-purity extracts without harmful residues. youtube.com The moderate critical temperature (31.05 °C) and pressure (7.38 MPa) of CO₂ are compatible with the stability of many enzymes used as catalysts. researchgate.net

Use of Renewable Feedstocks and Biocatalysts

Renewable Feedstocks: The sustainability of chemical production is greatly enhanced by using renewable starting materials. The precursors for this compound, n-hexanol and 2-methylbutyric acid, can potentially be derived from biomass. For example, 2-butene, an abundant C4 feedstock, can be sourced from both fossil fuels and biorenewable materials and used as a precursor in the synthesis of related compounds. nsf.gov Research into creating polyhydroxyalkanoates (PHAs), which are biodegradable polyesters, from renewable feedstocks is an active area that could yield platform chemicals for synthesizing compounds like 2-methylbutyric acid. nsf.govresearchgate.net

Biocatalysts: Enzymes, particularly lipases, are widely used as biocatalysts for ester synthesis. They offer several advantages over chemical catalysts:

High Selectivity: Lipases can be highly selective for specific substrates and can differentiate between stereoisomers, making them ideal for producing chiral compounds like this compound.

Mild Reaction Conditions: Enzymatic reactions typically occur at lower temperatures and pressures, reducing energy consumption. nih.gov

Environmental Compatibility: Enzymes are biodegradable and non-toxic.

Lipases from various microorganisms, such as Candida rugosa, Aspergillus fumigatus, and Geotrichum candidum, have been successfully used to catalyze esterification and transesterification reactions. mdpi.comnih.govnih.gov To improve their stability and reusability, enzymes are often immobilized on solid supports. core.ac.uk Studies on similar esters have shown that immobilized lipases can be reused for multiple reaction cycles with only a gradual loss of activity, making the process more cost-effective. nih.gov

Minimization of By-product Formation

The selectivity of biocatalysts plays a crucial role in minimizing the formation of unwanted by-products. In traditional acid-catalyzed esterification, side reactions such as dehydration of the alcohol can occur, leading to impurities that must be removed. In contrast, enzymatic reactions are highly specific.

For the synthesis of this compound, a lipase-catalyzed reaction between n-hexanol and 2-methylbutyric acid primarily yields the desired ester and water. The formation of water can shift the reaction equilibrium and limit the final conversion rate. To overcome this, several strategies are employed:

Water Removal: Conducting the reaction under vacuum or in the presence of molecular sieves can remove water as it is formed, driving the reaction toward the product.

Transesterification: An alternative to direct esterification is transesterification, where an existing ester (like a vinyl or ethyl ester of 2-methylbutyric acid) reacts with n-hexanol. This approach can avoid the production of water and often leads to higher yields under milder conditions. nih.gov

By optimizing reaction parameters such as temperature, substrate molar ratio, and enzyme concentration, it is possible to achieve very high conversion rates (e.g., >95%), which simplifies the purification process and reduces waste. nih.gov

Mechanistic Investigations of Hexyl 2r Methylbutyrate Interactions at a Molecular Level Non Human

Ligand-Receptor Binding Studies in Invertebrate Olfactory Systems

Currently, there are no published studies detailing the specific binding of Hexyl 2R-methylbutyrate to olfactory receptors in any invertebrate species. Research in this area would typically involve electrophysiological techniques, such as single-sensillum recordings or electroantennography, to identify olfactory sensory neurons that respond to this compound. Subsequent steps would involve the deorphanization of specific odorant receptors (ORs) or ionotropic receptors (IRs) by expressing them in heterologous systems (e.g., Xenopus oocytes or human embryonic kidney cells) and then testing their response to this compound. Binding affinity (Kd) and efficacy (EC50) would be key parameters to determine.

Table 6.1.1: Hypothetical Ligand-Receptor Binding Data for this compound in an Invertebrate Olfactory System (Note: This table is for illustrative purposes only, as no specific data is currently available.)

Olfactory ReceptorInvertebrate SpeciesBinding Affinity (Kd)Efficacy (EC50)
Not DeterminedNot DeterminedNot DeterminedNot Determined

Enzymatic Inhibition or Activation by this compound

There is a lack of research on the specific inhibitory or activating effects of this compound on enzymes in non-mammalian systems. One study on 'Ruixue' apples noted the degradation of hexyl 2-methylbutyrate (B1264701) by the carboxylesterase MdCXE20, indicating an enzymatic interaction in a plant system. mdpi.com However, studies focusing on its role as an inhibitor or activator in invertebrate systems are not available. Such research would involve in vitro enzyme assays to determine parameters like the half-maximal inhibitory concentration (IC50) or the activation constant (Ka) for specific enzymes, such as esterases involved in odorant degradation within insect sensilla.

Table 6.2.1: Potential Enzymatic Interactions of this compound (Note: This table is hypothetical due to the absence of specific research.)

EnzymeOrganism (Non-Mammalian)Effect (Inhibition/Activation)IC50 / Ka
Not DeterminedNot DeterminedNot DeterminedNot Determined

Cellular Signaling Pathways Modulated by this compound in Non-Mammalian Models

No studies have been identified that investigate the modulation of cellular signaling pathways by this compound in non-mammalian models. Since insect olfactory receptors are typically ligand-gated ion channels, the primary signaling event is an influx of ions. nih.gov However, downstream signaling cascades involving second messengers like cyclic AMP (cAMP), inositol (B14025) trisphosphate (IP3), or calcium could be investigated. Research would involve techniques such as patch-clamp electrophysiology, live-cell imaging with fluorescent reporters for second messengers, and phosphoproteomics to identify proteins whose phosphorylation state changes upon exposure to the compound.

Table 6.3.1: Hypothetical Modulation of Cellular Signaling Pathways by this compound (Note: This table is for illustrative purposes only, as no specific data is currently available.)

Signaling PathwayCell Type / OrganismKey Modulated ComponentObserved Effect
Not DeterminedNot DeterminedNot DeterminedNot Determined

Influence on Gene Expression and Proteomic Profiles in Biological Systems (Non-Human)

There is no available research on the influence of this compound on gene expression or proteomic profiles in non-human biological systems. Such studies would typically involve exposing an organism, such as an insect, to the compound and then analyzing changes in the transcriptome (via RNA-sequencing) or the proteome (via techniques like mass spectrometry). This could reveal, for example, the upregulation of genes encoding olfactory receptors, odorant-binding proteins, or detoxifying enzymes in response to exposure.

Table 6.4.1: Potential Changes in Gene and Protein Expression in Response to this compound (Note: This table is hypothetical due to the absence of specific research.)

Gene/ProteinOrganism/TissueFold Change (mRNA)Fold Change (Protein)
Not DeterminedNot DeterminedNot DeterminedNot Determined

Future Research Directions and Emerging Applications Non Clinical

Integration of Omics Technologies for Comprehensive Understanding of Biosynthesis

A significant future research direction lies in the integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—to fully elucidate and engineer the biosynthetic pathways of Hexyl 2R-methylbutyrate. While the general enzymatic reaction for ester formation is known, the specific genetic and regulatory networks governing the production of this chiral ester in various organisms are not well understood.

By employing a multi-omics approach, researchers can identify and characterize the specific enzymes, such as alcohol acyltransferases (AATs), responsible for the synthesis of this compound in plants and microorganisms. For instance, comparative transcriptomics of different yeast strains with varying aroma profiles has successfully identified genes impacting the production of volatile compounds, including esters. nih.gov A similar approach could be applied to identify the genetic determinants for the production of this compound.

Furthermore, proteomic analyses can provide insights into the expression levels and post-translational modifications of key enzymes involved in the biosynthetic pathway. frontiersin.orgresearchgate.netresearchgate.net Metabolomic studies would allow for the comprehensive profiling of the metabolic fluxes and precursor availability that influence the final yield of the target ester. The integration of these omics datasets can facilitate the development of metabolically engineered microorganisms for the enhanced and stereospecific production of this compound.

Table 1: Potential Omics-Based Research Strategies for this compound Biosynthesis

Omics TechnologyResearch ObjectivePotential Outcomes
Genomics Identification of genes encoding alcohol acyltransferases (AATs) and other relevant enzymes in plants and microorganisms.Discovery of novel enzymes with high stereoselectivity for 2R-methylbutyrate.
Transcriptomics Comparative analysis of gene expression in high- and low-producing strains under different fermentation conditions. nih.govnih.govIdentification of key regulatory genes and transcription factors controlling the biosynthetic pathway. nih.gov
Proteomics Quantitative analysis of protein expression to identify rate-limiting enzymatic steps. frontiersin.orgresearchgate.netresearchgate.netOptimization of enzyme levels for improved production of this compound.
Metabolomics Profiling of intracellular metabolites to understand precursor supply and metabolic bottlenecks.Enhanced understanding of metabolic fluxes to guide metabolic engineering strategies.

Advanced Computational Modeling for Chiral Recognition and Biological Activity Prediction

The chiral nature of this compound is crucial to its sensory properties. Advanced computational modeling presents a powerful tool for understanding the molecular basis of its chiral recognition by olfactory receptors and for predicting its potential biological activities.

Molecular docking and molecular dynamics simulations can be employed to model the interaction of both the (R) and (S)-enantiomers of hexyl methylbutyrate with olfactory receptors. nih.gov Such studies can elucidate the specific binding modes and intermolecular forces that determine the distinct aroma profiles of each enantiomer. This understanding is invaluable for the de novo design of novel fragrance compounds with tailored sensory characteristics.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the odor characteristics and potential biological activities of this compound and related chiral esters. By correlating the molecular descriptors of these compounds with their known properties, it is possible to create predictive models that can accelerate the discovery of new molecules with desirable attributes, without the need for extensive synthesis and screening. uab.cat

Table 2: Computational Approaches for the Study of this compound

Computational MethodApplicationExpected Insights
Molecular Docking Simulating the binding of this compound to olfactory receptors. nih.govIdentification of key amino acid residues and interactions responsible for chiral discrimination.
Molecular Dynamics Simulating the dynamic behavior of the ester-receptor complex over time.Understanding the stability and conformational changes of the binding pocket upon ligand binding.
QSAR Modeling Predicting the odor profile and potential biological activities based on molecular structure. uab.catRapid screening of virtual libraries of related chiral esters for desired properties.

Novel Biocatalytic Systems for Sustainable Production of this compound

The demand for natural and sustainably produced flavor and fragrance compounds is driving research into novel biocatalytic systems. For this compound, the development of efficient and highly stereoselective biocatalysts is a key area for future investigation.

Lipases are a class of enzymes that have been extensively studied for the synthesis of various flavor esters. nih.govacs.orgresearchgate.netresearchgate.netscielo.br Future research could focus on identifying or engineering lipases with high enantioselectivity towards the 2R-methylbutyrate moiety. Immobilization of these enzymes on various supports can enhance their stability and reusability, making the process more economically viable. nih.gov

Whole-cell biocatalysis, using either native or genetically modified microorganisms, offers another promising avenue for the sustainable production of this compound. researchgate.netnih.govresearchgate.net This approach can eliminate the need for costly enzyme purification and cofactor regeneration. The development of robust microbial cell factories capable of converting simple carbon sources into the target chiral ester is a significant long-term goal.

Table 3: Emerging Biocatalytic Strategies for this compound Synthesis

Biocatalytic SystemAdvantagesResearch Focus
Immobilized Lipases High stability, reusability, and ease of product separation. nih.govScreening for novel lipases with high enantioselectivity; optimization of immobilization techniques.
Whole-Cell Biocatalysts No enzyme purification required, potential for cofactor regeneration, and multi-step synthesis. researchgate.netnih.govresearchgate.netMetabolic engineering of microbial strains for high-yield and stereospecific production.
Dynamic Kinetic Resolution Theoretical 100% yield of the desired enantiomer from a racemic mixture. organic-chemistry.orgCombining a highly selective enzyme with a catalyst for the racemization of the unwanted enantiomer.

Environmental Monitoring and Fate of this compound in Natural Systems

With the widespread use of fragrance compounds in personal care and household products, understanding their environmental fate is of growing importance. envynature.org Future research should focus on the development of sensitive analytical methods for the detection and quantification of this compound in various environmental matrices, such as air, water, and soil.

Studies on the biodegradation of this compound in different environmental compartments are also needed. The ester linkage is generally susceptible to hydrolysis by esterases present in microorganisms. researchgate.netnih.gov Research should investigate the biodegradation pathways and kinetics of this compound, as well as the influence of its chirality on its environmental persistence.

Furthermore, as a volatile organic compound (VOC), this compound can contribute to indoor and outdoor air pollution. mdpi.comtechexplorist.comnoaa.govwhiterose.ac.ukaaqr.org Monitoring its presence in the atmosphere and studying its potential to participate in photochemical reactions that lead to the formation of secondary pollutants will be crucial for a comprehensive environmental risk assessment.

Table 4: Research Priorities for the Environmental Assessment of this compound

Research AreaKey QuestionsMethodologies
Environmental Monitoring What are the concentrations of this compound in air, water, and soil?Gas chromatography-mass spectrometry (GC-MS), passive sampling techniques. mdpi.com
Biodegradation What are the primary degradation pathways and rates in different environments? Does chirality affect its biodegradability?Aerobic and anaerobic degradation studies with microbial consortia from relevant environments. researchgate.netnih.gov
Atmospheric Fate What is its atmospheric lifetime and potential for long-range transport? Does it contribute to the formation of secondary organic aerosols?Chamber studies to determine reaction rates with atmospheric oxidants; atmospheric transport modeling.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Hexyl 2R-methylbutyrate purity in synthetic mixtures, and how are conflicting refractive index/specific gravity data resolved?

  • Gas chromatography (GC) with flame ionization detection is standard for purity assessment due to its resolution of esters . Conflicting refractive index (1.416–1.422) or specific gravity (0.858–0.864) data can arise from solvent residues or temperature fluctuations. Calibrate instruments using JECFA/FCC reference standards and validate via triplicate measurements under controlled conditions (20°C) .

Q. How does the solubility profile of this compound in ethanol influence its application in food additive studies?

  • The compound’s 1:1 solubility in 95% ethanol (per JECFA) enables its use as a flavor carrier in lipid-based matrices. Researchers should verify solvent-grade purity (e.g., USP ethanol) to avoid ester hydrolysis during storage. Pre-screen ethanol batches via Karl Fischer titration to ensure water content <0.1% .

Q. What protocols ensure accurate chiral resolution of this compound from its S-enantiomer in metabolic studies?

  • Use chiral stationary-phase HPLC (e.g., Chiralpak IG-3) with hexane:isopropanol (95:5) mobile phase. Validate enantiomeric excess (ee) via polarimetry or nuclear magnetic resonance (NMR) with Mosher’s ester derivatization .

Advanced Research Questions

Q. How can computational modeling predict the metabolic pathways of this compound in mammalian systems?

  • Employ in silico tools like GastroPlus™ or ADMET Predictor to simulate esterase-mediated hydrolysis into 2R-methylbutyric acid and hexanol. Cross-validate predictions with in vitro hepatocyte assays using LC-MS/MS to track metabolite formation .

Q. What experimental designs address discrepancies in toxicity data between IFRA standards and EPA HPV assessments for structurally similar esters?

  • Conduct comparative dose-response studies using OECD Test Guideline 423 (acute oral toxicity) and 3T3 fibroblast cytotoxicity assays. Reconcile IFRA’s exposure limits (e.g., Hexyl salicylate) with EPA’s High Production Volume data by modeling NOAEL/LOAEL ratios under varied metabolic conditions .

Q. How do buffer systems (e.g., phosphate vs. Tris) affect the stability of this compound in enzymatic hydrolysis assays?

  • Tris buffers (pH 7.4) may chelate metal ions critical for esterase activity, leading to incomplete hydrolysis. Optimize using 50 mM phosphate buffer (pH 7.0) with 1 mM CaCl₂. Monitor degradation via UV-Vis at 220 nm (carboxylate formation) .

Methodological Considerations

Q. What strategies optimize synthetic yield of this compound in lipase-catalyzed esterification?

  • Use immobilized Candida antarctica lipase B (Novozym 435) in solvent-free systems at 50°C. Control water activity (aₛ < 0.2) via molecular sieves. Yield >90% is achievable with 1:1.2 molar ratio of 2R-methylbutyric acid to hexanol .

Q. How should researchers design a literature review to resolve conflicting reports on the compound’s sensory threshold in flavor science?

  • Apply systematic review protocols (PRISMA guidelines) to filter studies by methodology (e.g., ASTM E679 for threshold testing). Meta-analyze data using Cochran’s Q test to identify heterogeneity sources (e.g., panelist training, carrier matrix) .

Data Contradiction Analysis

Q. What statistical approaches differentiate batch-to-batch variability from true enantiomeric impurity in this compound synthesis?

  • Apply principal component analysis (PCA) to GC-MS datasets (retention time, peak area) across 10+ batches. Outliers in PCA score plots indicate enantiomeric drift; investigate catalyst enantioselectivity or racemization during workup .

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